N-(2,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes both difluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-difluorophenyl and 3-methoxyphenyl derivatives, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include sodium acetate, NaI, methyltriphenylphosphonium bromide, and sodium bis(trimethylsilyl)amide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N4-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives and compounds with difluorophenyl or methoxyphenyl groups. Examples include:
- 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
- N-(3,4-Difluorophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide .
Uniqueness
N~4~-(2,4-DIFLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18F2N4O2 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18F2N4O2/c1-12-20-16(22(29)26-18-8-7-14(23)10-17(18)24)11-19(25-21(20)28(2)27-12)13-5-4-6-15(9-13)30-3/h4-11H,1-3H3,(H,26,29) |
InChI Key |
KTCMNLQQQKSXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F)C |
Origin of Product |
United States |
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